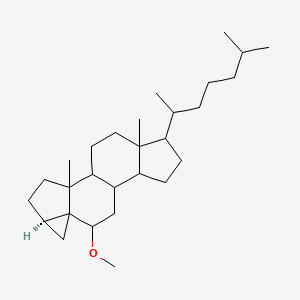

i-Cholesteryl methyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H48O |

|---|---|

Molecular Weight |

400.7 g/mol |

IUPAC Name |

(5R)-8-methoxy-2,15-dimethyl-14-(6-methylheptan-2-yl)pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane |

InChI |

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-10-11-23-21-16-25(29-6)28-17-20(28)12-15-27(28,5)24(21)13-14-26(22,23)4/h18-25H,7-17H2,1-6H3/t19?,20-,21?,22?,23?,24?,25?,26?,27?,28?/m1/s1 |

InChI Key |

DSVYQBSADVVKNY-IZOIPNAJSA-N |

Isomeric SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CC[C@@H]4C5)C)OC)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

i-Cholesteryl methyl ether chemical structure and CAS number

An In-Depth Technical Guide to Cholesteryl Methyl Ether and its Isomer, i-Cholesteryl Methyl Ether

For researchers, scientists, and drug development professionals, a precise understanding of chemical tools is paramount. This guide provides a comprehensive overview of two closely related cholesterol derivatives: Cholesteryl methyl ether and its structural isomer, this compound. While both share the same molecular formula, their distinct structures impart different chemical properties and applications in research. This document delineates their chemical structures, CAS numbers, physicochemical properties, synthesis protocols, and their roles in biological and chemical research.

Introduction to Cholesteryl Ethers

Cholesteryl ethers are derivatives of cholesterol where the 3β-hydroxyl group is modified to form an ether linkage. This modification blocks the hydrogen-bonding capability of the hydroxyl group and renders the molecule more chemically stable and resistant to enzymatic hydrolysis compared to cholesteryl esters. Consequently, these compounds, particularly their radiolabeled versions, serve as valuable non-metabolizable tracers in studies of lipoprotein metabolism and lipid transport.

A critical distinction exists between the common cholesteryl methyl ether and its rearranged isomer, this compound. The "i-" prefix denotes an internal rearrangement of the steroid backbone, resulting in a cyclopropane ring formation between C-3 and C-5. This structural alteration significantly impacts the molecule's three-dimensional shape and reactivity.

Cholesteryl methyl ether

Chemical Structure and CAS Number

Cholesteryl methyl ether, also known as 3β-methoxycholest-5-ene, is the direct methyl ether of cholesterol.[1]

Physicochemical Properties

Cholesteryl methyl ether is a white to off-white solid at room temperature.[1] It is largely insoluble in water but soluble in organic solvents like chloroform and ethanol.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Weight | 400.68 g/mol [1] |

| Monoisotopic Mass | 400.370516150 Da[2] |

| XLogP3 | 9.1[2] |

| Physical Description | White to off-white solid[1] |

| Solubility | Insoluble in water; Soluble in chloroform, ethanol[1] |

Experimental Protocols

Synthesis of Cholesteryl methyl ether via Diazomethane Methylation

This protocol is based on a general method for the methylation of alcohols using diazomethane with fluoboric acid as a catalyst. This procedure was reported to yield 95% of cholesteryl methyl ether from cholesterol.

Materials:

-

Cholesterol

-

Anhydrous diethyl ether

-

Methylene chloride

-

Concentrated fluoboric acid (HBF₄)

-

Diazomethane solution

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Acetone

-

Methanol

Procedure:

-

Catalyst Preparation: A stock solution of the fluoboric acid catalyst is prepared by cooling 19 ml of anhydrous diethyl ether in a 25-ml volumetric flask to 0°C. To this, 0.133 ml of concentrated fluoboric acid is added, and the volume is made up to 25 ml with methylene chloride.

-

Reaction Setup: In a reaction flask, dissolve cholesterol in methylene chloride.

-

Methylation: To the cholesterol solution, add the diazomethane solution dropwise. The reaction progress can be monitored by the persistence of the yellow color of diazomethane.

-

Catalyst Addition: A drop of the fluoboric acid catalyst stock solution is added to the reaction mixture. The disappearance of the yellow color indicates the consumption of diazomethane. Continue adding diazomethane until the yellow color persists.

-

Work-up: After the reaction is complete (typically after about 1 hour), filter the mixture to remove any polymethylene byproduct. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate and water.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be recrystallized from acetone and methanol to yield pure cholesteryl methyl ether.

Applications in Research

Cholesteryl methyl ether is frequently utilized in biochemical and biophysical research to investigate lipid-lipid and lipid-protein interactions within biological membranes.[1] Its resistance to enzymatic cleavage makes it an excellent tool for tracing the fate of cholesterol in various biological systems without the complication of metabolic breakdown.[3] Radiolabeled versions are particularly useful for tracking lipoprotein particle uptake and distribution in both in vitro and in vivo models.[3] Some studies have also suggested potential antiviral activity at high concentrations.[1]

This compound

Chemical Structure and CAS Number

This compound, systematically named 6β-methoxy-3α,5α-cyclocholestane, is a structural isomer of cholesteryl methyl ether featuring a cyclopropane ring in the A and B rings of the steroid nucleus.[4]

Physicochemical Properties

Similar to its isomer, this compound is a solid at room temperature and is expected to have similar solubility in organic solvents. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 400.68 g/mol [4] |

| Monoisotopic Mass | 400.370516150 Da[5] |

| XLogP3 | 9.4[5] |

| Storage Temperature | -20°C[6] |

Experimental Protocols

Synthesis of Isotopically Labeled Cholesterol from this compound

This compound serves as a key precursor for the synthesis of isotopically labeled cholesterol. The following is a general protocol for the acid-catalyzed hydrolysis of this compound to yield cholesterol.

Materials:

-

This compound

-

1,4-Dioxane

-

Isotopically enriched water (H₂¹⁷O or H₂¹⁸O)

-

Trifluoromethanesulfonic acid (TfOH)

Procedure:

-

Reaction Setup: Dissolve this compound in 1,4-dioxane.

-

Hydrolysis: Add the isotopically enriched water to the solution, followed by the trifluoromethanesulfonic acid catalyst. The reaction is typically carried out at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the conversion of the starting material to cholesterol.

-

Work-up and Purification: Once the reaction is complete, the mixture is worked up by quenching the acid and extracting the product. The crude cholesterol is then purified, typically by column chromatography, to yield the isotopically labeled product.

Applications in Research

The primary application of this compound in research is as a synthetic intermediate for the preparation of cholesterol and its derivatives.[7] Its utility in the synthesis of isotopically labeled cholesterol is particularly valuable for studies involving mass spectrometry-based metabolic tracing and for biophysical studies using techniques like solid-state NMR to probe cholesterol's interactions in membranes. It is also described as a biochemical reagent that can be used as a biomaterial for life science research and as a sulfonylation reagent in organic synthesis.[6]

Structural Relationship Diagram

The following diagram illustrates the chemical structures of cholesterol, cholesteryl methyl ether, and this compound, highlighting their structural differences.

Caption: Chemical structures and relationship of Cholesterol, Cholesteryl methyl ether, and this compound.

Conclusion

Cholesteryl methyl ether and this compound, while isomeric, are distinct chemical entities with different applications in scientific research. Cholesteryl methyl ether is a valuable tool for studying lipid metabolism and membrane dynamics due to its stability. In contrast, this compound is primarily used as a synthetic precursor for labeled cholesterol, enabling detailed investigations of cholesterol's biological roles. A clear understanding of their respective structures and properties is essential for their proper application in experimental design.

References

- 1. CAS 1174-92-1: cholesteryl methyl ether | CymitQuimica [cymitquimica.com]

- 2. Cholesterol methyl ether | C28H48O | CID 262105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. (3alpha,5R,6beta)-6-Methoxy-3,5-cyclocholestane | C28H48O | CID 102344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Immunomart [immunomart.com]

- 7. researchgate.net [researchgate.net]

Synthesis of i-Cholesteryl Methyl Ether from Cholesterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of i-cholesteryl methyl ether from cholesterol. It details the reaction mechanism, experimental protocols, and relevant chemical data. The synthesis is a classic example of a reaction involving a non-classical carbocation and neighboring group participation, resulting in a rearranged product.

Introduction

This compound, also known as 6β-methoxy-3α,5α-cyclocholestane, is a rearranged ether derivative of cholesterol. Its synthesis from cholesterol is a notable transformation in steroid chemistry that proceeds through a carbocationic intermediate, which undergoes a skeletal rearrangement to form a cyclopropane ring. This guide will focus on the most common and efficient method for this synthesis: the solvolysis of cholesteryl tosylate in methanol.

Reaction Mechanism

The conversion of cholesterol to this compound is a two-step process:

-

Tosylation of Cholesterol: The 3β-hydroxyl group of cholesterol is converted into a good leaving group, typically a p-toluenesulfonate (tosylate) ester. This is achieved by reacting cholesterol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

-

Methanolysis of Cholesteryl Tosylate: The cholesteryl tosylate then undergoes solvolysis in methanol. The departure of the tosylate group is assisted by the π-electrons of the C5-C6 double bond (anchimeric assistance), leading to the formation of a non-classical homoallylic carbocation. This intermediate rearranges to the more stable tertiary 3,5-cyclo-6-yl carbocation (the i-cholesteryl cation). Finally, the nucleophilic attack of methanol on this cation yields the this compound.

The overall reaction scheme is as follows:

Caption: Overall reaction scheme for the two-step synthesis.

The detailed mechanism of the second step involving the carbocation rearrangement is visualized below:

Caption: Mechanism of the solvolysis and rearrangement step.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis.

Synthesis of Cholesteryl p-Toluenesulfonate (Cholesteryl Tosylate)

This procedure outlines the conversion of the hydroxyl group of cholesterol into a tosylate leaving group.

Materials:

-

Cholesterol

-

Anhydrous pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Ice bath

-

Methanol

-

Buchner funnel and filter paper

Procedure:

-

Dissolve cholesterol in a minimal amount of cold, anhydrous pyridine in a flask.

-

Cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride in portions to the stirred solution.

-

Allow the reaction mixture to stand at a low temperature (e.g., 0-5 °C) for 24-48 hours.

-

Pour the reaction mixture into a large volume of ice-cold water to precipitate the product.

-

Collect the crude cholesteryl tosylate by vacuum filtration using a Buchner funnel.

-

Wash the solid product with copious amounts of cold water, followed by cold methanol to remove residual pyridine and unreacted TsCl.

-

Recrystallize the crude product from a suitable solvent system (e.g., acetone-water) to obtain pure cholesteryl tosylate.

-

Dry the purified crystals under vacuum.

Synthesis of this compound via Methanolysis

This procedure describes the solvolysis of cholesteryl tosylate in methanol to yield the rearranged product.

Materials:

-

Cholesteryl p-toluenesulfonate

-

Anhydrous methanol

-

Anhydrous potassium acetate (optional, but can improve yield)

-

Reflux apparatus

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the purified cholesteryl tosylate in a generous amount of anhydrous methanol in a round-bottom flask.

-

Add anhydrous potassium acetate to the solution. The acetate ion acts as a base to neutralize the p-toluenesulfonic acid byproduct.

-

Heat the mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether.

-

Wash the ether solution with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol or acetone.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in the synthesis.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Cholesterol | C27H46O | 386.65 | White crystalline powder |

| Cholesteryl p-toluenesulfonate | C34H52O3S | 540.8 | White solid |

| This compound | C28H48O | 400.7 | White solid |

Table 2: Reaction Conditions and Yields (Typical)

| Reaction | Key Reagents | Solvent | Temperature | Time | Yield |

| Tosylation of Cholesterol | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 0-5 °C | 24-48 h | High |

| Methanolysis of Cholesteryl Tosylate | Methanol, Potassium Acetate | Methanol | Reflux | 4-8 h | Good |

Table 3: Spectroscopic Data

| Compound | 1H NMR (CDCl3, δ ppm) Highlights | 13C NMR (CDCl3, δ ppm) Highlights | IR (cm-1) Key Absorptions |

| Cholesterol | 5.35 (d, C6-H), 3.53 (m, C3-H), 1.01 (s, C19-H3), 0.68 (s, C18-H3) | 140.7 (C5), 121.7 (C6), 71.8 (C3) | 3400 (O-H stretch), 1050 (C-O stretch) |

| This compound | ~3.3 (s, -OCH3), ~2.8 (t, C6-H), 1.02 (s, C19-H3), 0.72 (s, C18-H3) | ~85 (C6), ~56 (-OCH3), ~22 (C3), ~13 (C4) | 2800-3000 (C-H stretch), 1080-1150 (C-O stretch) |

Note: Specific NMR shifts for this compound can vary slightly depending on the solvent and instrument.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from cholesterol.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from cholesterol is a well-established process that serves as an excellent example of neighboring group participation and carbocation rearrangement in steroid chemistry. The two-step procedure, involving the formation of a tosylate intermediate followed by methanolysis, is a reliable method for obtaining the rearranged i-cholesteryl product. This guide provides the necessary theoretical background and practical protocols for researchers and professionals working in the field of medicinal and synthetic chemistry.

Determining the Solubility of i-Cholesteryl Methyl Ether in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility Profile

General literature suggests that cholesteryl ethers are soluble in various organic solvents. Qualitative assessments indicate that i-Cholesteryl methyl ether is soluble in chlorinated solvents such as chloroform and in lower-chain alcohols like ethanol[1]. However, for scientific and developmental purposes, precise quantitative data is essential.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible databases. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording and presenting such data in a clear and structured format. For illustrative purposes, this table includes example data for the parent compound, cholesterol, in select solvents.

Table 1: Solubility of Cholesterol in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Example Data: Cholesterol | |||||

| Chloroform | 20 | 22.1 | 0.572 | Gravimetric | [2] |

| Ethanol (96%) | 20 | 1.29 | 0.033 | Gravimetric | [2] |

| Ethanol (Hot) | 80 | 28.0 in 100g of saturated solution | - | Gravimetric | [2] |

| Diethyl Ether | 25 | ~35.7 (1g in 2.8mL) | ~0.924 | Gravimetric | [2] |

| Acetone | 25 | Soluble | - | - | [3] |

| Toluene | 25 | Soluble | - | - | [] |

| Data for this compound | |||||

| [Insert Solvent] | [Insert Temp.] | [Experimental Value] | [Calculated Value] | [Experimental Method] | [Citation] |

| [Insert Solvent] | *[Insert Temp.] | [Experimental Value] | [Calculated Value] | [Experimental Method] | [Citation] |

Note: The solubility data presented for cholesterol is for illustrative purposes only and should not be used as a proxy for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using a standard shake-flask or gravimetric method. This protocol is a composite of established techniques for determining steroid solubility[1][5][6][7][8][9].

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with solvent-resistant caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporation apparatus (e.g., rotary evaporator, vacuum oven, or nitrogen stream)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained with high precision.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent from the filtered solution using a suitable method (e.g., rotary evaporator, gentle nitrogen stream, or vacuum oven at a temperature that does not sublime the solute).

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

The volume of the solvent in the filtered aliquot can be calculated from the weight of the solution and the density of the solvent at the experimental temperature.

-

Solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Workflow for Solubility Determination

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in defined signaling pathways. Its structural similarity to cholesterol suggests potential interactions with cellular membranes and lipid metabolism, but further research is required to elucidate any specific biological roles. The solubility data generated using the protocols in this guide will be fundamental for designing such future biochemical and cell-based assays.

Conclusion

This technical guide provides a robust framework for researchers to determine and present the solubility of this compound in organic solvents. By following the detailed experimental protocol and utilizing the provided templates for data presentation, the scientific community can build a comprehensive and standardized dataset for this compound. Accurate solubility data is indispensable for advancing research and development in fields where the manipulation and application of this compound are of interest.

References

- 1. stressmarq.com [stressmarq.com]

- 2. researchgate.net [researchgate.net]

- 3. usbio.net [usbio.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. arborassays.com [arborassays.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Physical and chemical characteristics of i-Cholesteryl methyl ether

An In-depth Technical Guide to the Physical and Chemical Characteristics of i-Cholesteryl Methyl Ether

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and lipid research. It is important to note that while extensive data is available for the related isomer, Cholesteryl methyl ether, experimental data for this compound is limited. This guide clearly distinguishes between the two isomers where applicable.

Introduction

This compound, also known as 6β-Methoxy-3α,5α-cyclocholestane, is a derivative of cholesterol, a ubiquitous and essential component of mammalian cell membranes. The "i" prefix in its name signifies the presence of a 3α,5α-cyclo linkage, which introduces a three-membered ring into the steroid nucleus, significantly altering its three-dimensional structure and potentially its chemical reactivity and biological activity compared to its isomer, cholesteryl methyl ether. This guide summarizes the available data on its physical and chemical properties, synthesis, and spectral characteristics.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computed values. For comparative purposes, experimental data for the more extensively studied Cholesteryl methyl ether is also provided.

Table 1: Physical and Chemical Properties of this compound and Cholesteryl methyl ether

| Property | This compound | Cholesteryl methyl ether |

| CAS Number | 2867-93-8[1][2] | 1174-92-1[3][4] |

| Molecular Formula | C₂₈H₄₈O[1][2] | C₂₈H₄₈O[3][4] |

| Molecular Weight | 400.68 g/mol [1][2] | 400.68 g/mol [3][4] |

| Appearance | Data not available | White to off-white solid[3] |

| Melting Point | Data not available[5] | Data not available |

| Boiling Point | Data not available[5] | Data not available |

| Solubility | Data not available[5] | Insoluble in water; Soluble in chloroform and ethanol[3] |

| Computed XLogP3 | 9.4[1] | 9.1[6] |

| Computed Monoisotopic Mass | 400.370516150 Da[1] | 400.370516150 Da[6] |

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of organic molecules.

Table 2: Spectral Data for Cholesteryl methyl ether

| Technique | Key Observations |

| ¹H NMR | A peak at approximately 0.68 ppm is characteristic of the cholesterol methyl group[7]. |

| ¹³C NMR | Data available in spectral databases[6]. |

| Mass Spectrometry (GC-MS) | Experimental data shows characteristic fragmentation patterns with major peaks at m/z 368, 353, 145, 107, and 95[6]. |

| IR Spectroscopy | FTIR spectra are available in spectral databases[6]. |

| Raman Spectroscopy | Raman spectra are available in spectral databases[8]. |

Experimental Protocols

Synthesis of Cholesteryl Alkyl Ethers

A general method for the synthesis of cholesteryl alkyl ethers involves the alcoholysis of cholesterol p-toluenesulfonate. This method has been reported to be superior to the etherification of sodium or potassium cholesterylate with alkyl halides or methanesulfonates, particularly for long-chain unsaturated alkyl ethers[9].

A procedure for the methylation of cholesterol to yield cholesteryl methyl ether involves the use of diazomethane with fluoboric acid as a catalyst, which has been shown to result in a high yield (95%)[10].

Acid-Catalyzed Reaction of this compound

This compound can undergo an acid-catalyzed reaction with water to yield cholesterol. Optimal conditions for this reaction have been described using trifluoromethanesulfonic acid as a catalyst in 1,4-dioxane at room temperature[11]. This reaction is particularly useful for the preparation of isotopically labeled cholesterol.

Caption: Acid-catalyzed hydrolysis of this compound to cholesterol.

Logical Relationships and Workflows

The relationship between cholesterol, its methyl ether isomers, and a common analytical derivatization product can be visualized to understand their structural connections and interconversions.

Caption: Relationship between cholesterol and its methyl ether derivatives.

Conclusion

This compound is a structurally interesting derivative of cholesterol. However, there is a notable lack of experimentally determined physical property data for this specific isomer in the public domain. The available information primarily consists of computed properties and data from its more commonly studied isomer, cholesteryl methyl ether. Researchers investigating this compound should rely on spectroscopic methods for characterization and may need to perform their own physical property measurements. The synthetic and reaction pathways outlined provide a basis for the preparation and chemical manipulation of this compound. Further research is warranted to fully elucidate the physical, chemical, and potential biological properties of this compound.

References

- 1. (3alpha,5R,6beta)-6-Methoxy-3,5-cyclocholestane | C28H48O | CID 102344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 1174-92-1: cholesteryl methyl ether | CymitQuimica [cymitquimica.com]

- 4. Cholest-5-ene, 3-methoxy-, (3β)- [webbook.nist.gov]

- 5. targetmol.com [targetmol.com]

- 6. Cholesterol methyl ether | C28H48O | CID 262105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

i-Cholesteryl Methyl Ether: A Technical Guide for Researchers

Introduction

i-Cholesteryl methyl ether, a derivative of cholesterol, serves as a valuable tool for researchers in the fields of biochemistry, cell biology, and drug development. Its structural similarity to cholesterol, with the notable exception of a methylated 3β-hydroxyl group, makes it an excellent candidate for investigating the specific roles of this functional group in various biological processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, experimental applications, and potential role in modulating cellular signaling pathways.

Chemical and Physical Properties

This compound, also known as 3β-methoxycholest-5-ene, is a hydrophobic molecule that is largely insoluble in water but soluble in organic solvents.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2867-93-8 | [2] |

| Molecular Formula | C₂₈H₄₈O | [2][3] |

| Molecular Weight | 400.7 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and ethanol.[1] | [1] |

| Synonyms | i-Cholesterol methyl ether, 6beta-Methoxy-i-cholesterol | [2] |

Synthesis of this compound

While specific high-yield synthesis protocols for this compound are not extensively detailed in publicly available literature, a common method for the preparation of cholesteryl ethers involves the Williamson ether synthesis. This would involve the reaction of cholesteryl tosylate with sodium methoxide.

Additionally, a related compound, cholestanyl methyl ether, can be synthesized from dihydrocholesterol using diazomethane with fluoboric acid as a catalyst.[1] This method has been reported to give a 95% yield for cholesteryl methyl ether from cholesterol.[1]

Role as a Cholesterol Derivative in Research

The primary utility of this compound in research stems from its modified 3β-hydroxyl group. This modification allows it to be used as a control molecule to dissect the importance of the hydroxyl group in cholesterol's functions.

-

Lipid Raft and Membrane Fluidity Studies: Cholesterol is a key component of lipid rafts, specialized membrane microdomains enriched in sphingolipids and cholesterol that play crucial roles in signal transduction.[4][5][6] The hydroxyl group of cholesterol is thought to be critical for its interactions with other lipids and proteins within these rafts. By comparing the effects of cholesterol and this compound, researchers can investigate the contribution of hydrogen bonding involving the 3β-hydroxyl group to the formation, stability, and function of lipid rafts. Similarly, cholesterol is known to modulate membrane fluidity in a bidirectional manner.[7][8] this compound can be used to assess the role of the hydroxyl group in this modulation.

-

Synthesis of Isotopically Labeled Cholesterol: this compound serves as a precursor for the synthesis of isotopically labeled cholesterol. An acid-catalyzed reaction with isotopically enriched water (H₂¹⁷O or H₂¹⁸O) can be employed to introduce a heavy oxygen isotope at the 3-position of the cholesterol molecule.[9] This labeled cholesterol is invaluable for tracer studies in metabolic research and for biophysical studies using techniques like solid-state NMR.

Experimental Protocols

Synthesis of Isotopically Labeled Cholesterol from this compound

This protocol is adapted from a method describing the acid-catalyzed hydrolysis of this compound.[9]

Materials:

-

This compound

-

Isotopically enriched water (e.g., H₂¹⁸O)

-

Trifluoromethanesulfonic acid (catalyst)

-

1,4-Dioxane (solvent)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Dissolve this compound in anhydrous 1,4-dioxane.

-

Add 5 equivalents of isotopically enriched water to the solution.

-

Add a catalytic amount of trifluoromethanesulfonic acid to initiate the reaction.

-

Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting isotopically labeled cholesterol by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Characterize the final product by mass spectrometry and NMR to confirm isotopic incorporation and purity.

Caption: Synthesis of isotopically labeled cholesterol from this compound.

General Workflow for Investigating Membrane Fluidity

This generalized protocol outlines how this compound could be used in studies of membrane fluidity using a fluorescent probe like Laurdan.

Caption: Workflow for studying the effect of this compound on membrane fluidity.

Potential Role in Modulating Cellular Signaling

While direct experimental evidence is lacking, the structural similarity of this compound to cholesterol suggests it could potentially modulate signaling pathways that are sensitive to cholesterol levels. One such pathway is the Hedgehog (Hh) signaling pathway, where cholesterol plays a crucial role in both the covalent modification of the Hh ligand and the activation of the Smoothened (SMO) receptor.[10][11][12]

Disclaimer: The following diagram illustrates the generally accepted role of cholesterol in the Hedgehog signaling pathway. The specific effects of this compound on this pathway have not been experimentally determined. It is hypothesized that due to the ether linkage at the 3β-position, this compound would not be able to covalently modify the Hedgehog protein, a process that requires the free hydroxyl group. Its ability to modulate SMO activity would depend on whether the hydroxyl group is essential for binding and activation.

Caption: Generalized Hedgehog signaling pathway highlighting the role of cholesterol.

Applications in Drug Development

Cholesterol and its derivatives are increasingly being explored for their potential in drug delivery systems.[13][14] The amphiphilic nature of these molecules allows for their incorporation into liposomes and other nanoparticle formulations to enhance drug encapsulation, stability, and cellular uptake. This compound, with its modified hydrophobicity, could potentially be used to fine-tune the properties of such delivery vehicles. Further research is needed to explore its efficacy in specific drug delivery applications.

Conclusion

This compound is a valuable cholesterol derivative for scientific research. Its key feature, the methylated 3β-hydroxyl group, allows for targeted investigations into the structural and functional importance of this group in cholesterol's diverse biological roles. While much of its application is inferred from studies on cholesterol and other derivatives, its utility as a precursor for isotopically labeled cholesterol is well-established. Future studies directly examining the effects of this compound on membrane properties and cellular signaling will be crucial to fully elucidate its potential as a research tool and in the development of novel therapeutic strategies.

References

- 1. Dual Mechanisms of Cholesterol-GPCR Interactions That Depend on Membrane Phospholipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3alpha,5R,6beta)-6-Methoxy-3,5-cyclocholestane | C28H48O | CID 102344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cholesterol methyl ether | C28H48O | CID 262105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol rich lipid raft microdomains are gateway for acute phase protein, SERPINA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of cholesterol in lipid raft formation: lessons from lipid model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LabXchange [labxchange.org]

- 9. A sterol analog inhibits hedgehog pathway by blocking cholesterylation of smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholesterol modification of Hedgehog family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Cholesteryl Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl ethers, synthetic analogs of the naturally occurring cholesteryl esters, have become indispensable tools in the study of lipid metabolism and atherosclerosis. Their key characteristic, a stable ether bond resistant to enzymatic hydrolysis, allows researchers to trace the fate of lipoprotein cholesteryl esters without the confounding variable of metabolic breakdown. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of cholesteryl ethers in biomedical research. It offers a historical perspective on their development, detailed experimental protocols for their synthesis, a quantitative comparison of their metabolic behavior versus their ester counterparts, and an overview of the signaling pathways that their use has helped to elucidate.

A Historical Perspective: From Ester to Ether

The story of cholesteryl ethers is intrinsically linked to the study of cholesterol and its esters. While cholesterol itself was identified in the 18th century, the late 19th century saw the first synthesis of a cholesteryl ester, cholesteryl benzoate, by Friedrich Reinitzer in 1888. This early work on cholesterol derivatives laid the groundwork for understanding their physical and chemical properties.

It wasn't until the mid-20th century, with the burgeoning field of lipoprotein research, that the need for non-metabolizable tracers became apparent. Researchers studying the transport and fate of cholesteryl esters within lipoproteins faced the challenge of the ester bond's rapid hydrolysis in vivo. This metabolic instability made it difficult to determine the precise pathways of lipoprotein particle uptake and clearance.

The 1980s marked a turning point with the development and popularization of cholesteryl ethers as stable analogs. A pivotal 1980 paper detailed a superior method for synthesizing cholesteryl alkyl ethers through the alcoholysis of cholesterol p-toluenesulfonate, offering a significant improvement over earlier methods like the Williamson ether synthesis. This innovation provided researchers with a robust tool to track the movement of cholesteryl esters in various biological systems, leading to significant advances in our understanding of cardiovascular disease.

Synthesis of Cholesteryl Ethers: Experimental Protocols

The synthesis of cholesteryl ethers is crucial for their application in research. Two primary methods have been historically employed: the Williamson ether synthesis and the alcoholysis of cholesterol p-toluenesulfonate.

Williamson Ether Synthesis

The Williamson ether synthesis, a classic method for forming ethers, can be adapted for the synthesis of cholesteryl ethers. The general principle involves the reaction of an alkoxide with a primary alkyl halide.

Detailed Protocol:

-

Preparation of Cholesteryl Alkoxide:

-

Dissolve cholesterol in a suitable anhydrous solvent (e.g., toluene or THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium cholesteryl alkoxide.

-

-

Ether Formation:

-

To the solution of the cholesteryl alkoxide, add the desired alkyl halide (e.g., oleyl bromide or palmityl iodide) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure cholesteryl ether.

-

Alcoholysis of Cholesterol p-Toluenesulfonate

This method, described as superior for preparing long-chain unsaturated alkyl ethers of cholesterol, involves the reaction of a cholesterol tosylate with an alcohol.[1]

Detailed Protocol:

-

Preparation of Cholesterol p-Toluenesulfonate (Cholesteryl Tosylate):

-

Dissolve cholesterol in anhydrous pyridine.

-

Cool the solution to 0°C and add p-toluenesulfonyl chloride in one portion.

-

Stir the reaction mixture at 0°C for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude cholesteryl tosylate.

-

Recrystallize the crude product from acetone to obtain pure cholesteryl tosylate.

-

-

Alcoholysis to Form Cholesteryl Ether:

-

Dissolve the cholesteryl tosylate in the desired anhydrous alcohol (e.g., oleyl alcohol).

-

Heat the solution at a temperature of 100-120°C for 4-8 hours under an inert atmosphere.

-

Monitor the reaction by TLC for the disappearance of the cholesteryl tosylate.

-

-

Work-up and Purification:

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate.

-

Purify the resulting cholesteryl ether by column chromatography on silica gel.

-

Quantitative Comparison: Cholesteryl Ether vs. Ester Metabolism

The primary utility of cholesteryl ethers lies in their metabolic stability compared to their ester counterparts. This difference has been quantified in numerous studies, providing a clear picture of their distinct fates in vivo.

| Parameter | Cholesteryl Ester | Cholesteryl Ether | Reference |

| Hydrolysis by Lipases | Readily hydrolyzed by cholesterol esterases | Resistant to hydrolysis | General Knowledge |

| Plasma Clearance of LDL-associated tracer (Rat) | Fractional Catabolic Rate (FCR): 0.098 ± 0.007 h⁻¹ | Fractional Catabolic Rate (FCR): 0.101 ± 0.007 h⁻¹ | [2] |

| Plasma Clearance of HDL-associated tracer (Rat) | FCR: 0.131 ± 0.020 h⁻¹ | FCR: 0.100 ± 0.017 h⁻¹ (24% slower) | [2] |

| Transfer from HDL to other lipoproteins (Rabbit) | Rapidly transferred | Transferred at approximately half the rate of esters | [3] |

| Tissue Uptake of Lp(a)-associated tracer (Rat, 48h) | - | Liver: 28.5% of injected dose | [4] |

| Tissue Uptake of Lp(a)-associated tracer (Rat, 48h) | - | Intestine: 9-12% of injected dose | [4] |

| Tissue Uptake of Lp(a)-associated tracer (Rat, 48h) | - | Spleen: <3% of injected dose | [4] |

Application in Metabolic Research: An Experimental Workflow

Radiolabeled cholesteryl ethers are powerful tools for tracing the metabolic fate of lipoproteins. A typical experimental workflow involves several key steps.

Workflow for a Lipoprotein Uptake Study:

-

Synthesis and Radiolabeling of Cholesteryl Ether: Synthesize the desired cholesteryl ether (e.g., cholesteryl oleyl ether) and incorporate a radiolabel (e.g., ³H or ¹⁴C) during the synthesis or through a subsequent reaction.

-

Incorporation into Lipoproteins:

-

Isolate the lipoprotein fraction of interest (e.g., LDL or HDL) from plasma by ultracentrifugation.

-

Incubate the radiolabeled cholesteryl ether with the isolated lipoproteins in the presence of a lipid transfer protein source (e.g., lipoprotein-deficient serum) to facilitate incorporation into the lipoprotein core.

-

Re-isolate the now-radiolabeled lipoproteins by ultracentrifugation.

-

-

In Vivo Administration: Inject the radiolabeled lipoproteins intravenously into the animal model (e.g., rat or rabbit).

-

Sample Collection: At various time points, collect blood samples and harvest tissues of interest (e.g., liver, spleen, adipose tissue).

-

Lipid Extraction and Analysis:

-

Isolate lipoproteins from plasma samples.

-

Extract total lipids from plasma lipoproteins and tissues.

-

Separate the lipid classes by thin-layer chromatography (TLC).

-

Quantify the radioactivity in the cholesteryl ether band using liquid scintillation counting.

-

-

Data Analysis: Calculate the plasma clearance rate and the percentage of the injected dose taken up by each tissue.

Elucidating Signaling Pathways of Cholesteryl Ester Accumulation

The use of cholesteryl ethers has been instrumental in understanding the consequences of cholesteryl ester accumulation in diseases like atherosclerosis. By tracing the delivery of lipoprotein core lipids to cells of the arterial wall, researchers have pieced together the signaling pathways that lead to foam cell formation, a hallmark of atherosclerosis.

When macrophages in the arterial intima take up excessive amounts of modified low-density lipoprotein (LDL), the cholesteryl esters are hydrolyzed in the lysosomes, and the resulting free cholesterol is transported to the endoplasmic reticulum (ER). In the ER, the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) re-esterifies the cholesterol for storage in lipid droplets. The accumulation of these lipid droplets transforms the macrophage into a foam cell.

This process triggers a number of signaling cascades. The excessive lipid load can lead to ER stress and the unfolded protein response (UPR). Inflammatory signaling pathways, such as those involving Toll-like receptors (TLRs) and the NLRP3 inflammasome, are also activated, leading to the production of pro-inflammatory cytokines and further recruitment of immune cells to the atherosclerotic plaque.

Conclusion

Cholesteryl ethers have evolved from a niche synthetic curiosity to a cornerstone of lipid research. Their discovery and development have provided an invaluable tool for dissecting the complex pathways of lipoprotein metabolism and the pathophysiology of atherosclerosis. The detailed protocols and comparative data presented in this guide are intended to facilitate their continued use and to inspire further innovation in the study of lipid biology and cardiovascular disease. As our understanding of these complex processes deepens, the application of stable, non-metabolizable tracers like cholesteryl ethers will undoubtedly continue to play a pivotal role in the development of new diagnostic and therapeutic strategies.

References

- 1. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiolabeled cholesteryl ethers trace LDL cholesteryl esters but not HDL cholesteryl esters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholesteryl oleyl and linoleyl ethers do not trace their ester counterparts in animals with plasma cholesteryl ester transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tissue distribution of [3H]cholesteryl linoleyl ether-labeled human Lp(a) in different rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of i-Cholesteryl Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for i-Cholesteryl methyl ether (also known as 3α,5-cyclo-5α-cholestan-6β-yl methyl ether). Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of available experimental data, supplemented with data from its close structural isomer, cholesteryl methyl ether, for comparative analysis. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and steroid analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the presence of C-O stretching vibrations typical of ethers, alongside absorptions corresponding to the complex carbocyclic framework of the i-cholestane structure.

Data Presentation

| Functional Group | Expected Wavenumber (cm⁻¹) | Found Wavenumber (cm⁻¹) | Reference |

| C-O Stretch (Ether) | 1050-1150 | Data not explicitly peak-picked | [1] |

| C-H Stretch (Aliphatic) | 2850-3000 | Present in spectrum | [1] |

| C-H Bend (Aliphatic) | 1350-1480 | Present in spectrum | [1] |

Note: Specific peak assignments for the experimental spectrum are not provided in the source. The presence of characteristic alkane C-H stretches and bends, along with a C-O ether stretch, is expected and observed in the available spectrum.

Experimental Protocol

The Attenuated Total Reflectance (ATR)-IR spectrum for this compound was obtained using a Bio-Rad FTS spectrometer. The sample was analyzed neat using a DuraSamplIR II ATR accessory.[1]

A general procedure for acquiring an ATR-FTIR spectrum involves:

-

Ensuring the ATR crystal is clean.

-

Recording a background spectrum of the empty ATR crystal.

-

Placing a small amount of the solid sample directly onto the ATR crystal.

-

Applying pressure to ensure good contact between the sample and the crystal.

-

Acquiring the sample spectrum. The final spectrum is a result of the background spectrum being automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Reference: Cholesteryl Methyl Ether)

| Protons | Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~3.3 |

| H-6 (olefinic) | ~5.3 |

| H-3 (methine) | ~3.1 |

| Steroid Backbone & Side Chain | 0.6 - 2.5 |

Source: Predicted based on general values for similar structures.

¹³C NMR Data (Reference: Cholesteryl Methyl Ether)

| Carbons | Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~56 |

| C-5 (olefinic) | ~140 |

| C-6 (olefinic) | ~121 |

| C-3 | ~79 |

| Steroid Backbone & Side Chain | 11 - 60 |

Source: Predicted based on general values for similar structures.

Experimental Protocol (General for Sterol Ethers)

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. While a specific experimental mass spectrum for this compound is not available, predicted data and the spectrum of its isomer, cholesteryl methyl ether, can provide insights into the expected fragmentation.

Mass Spectrometry Data

| Ion | m/z (Predicted for this compound) | m/z (Experimental for Cholesteryl methyl ether) |

| [M]⁺ | 400.4 | 400 |

| [M-CH₃OH]⁺ | 368.4 | 368 |

| [M-Side Chain]⁺ | Varies | 275 |

| Further Fragments | Varies | 255, 213, etc. |

Sources: Predicted data from PubChemLite. Experimental data for cholesteryl methyl ether from various spectral databases.

The fragmentation of this compound is expected to involve the loss of the methoxy group as methanol (a common fragmentation pathway for methyl ethers), leading to a significant peak at m/z 368. Further fragmentation of the steroid backbone would produce a complex pattern of smaller ions.

Experimental Protocol (General for Sterol Ethers via GC-MS)

-

Sample Introduction: The sample, dissolved in a volatile solvent, is injected into a gas chromatograph (GC).

-

Chromatographic Separation: The GC separates the sample from any impurities. The sample then elutes from the GC column and enters the mass spectrometer.

-

Ionization: In the ion source of the mass spectrometer, the molecules are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a steroidal compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Pivotal Role of i-Cholesteryl Methyl Ether in Advancing Lipid Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipid research, understanding the dynamics of cholesterol metabolism is paramount. i-Cholesteryl methyl ether has emerged as a crucial, albeit specialized, tool in this endeavor. Its primary significance lies not in its direct biological activity, but in its role as a key precursor for the synthesis of isotopically labeled cholesterol. This guide provides a comprehensive overview of the synthesis of labeled cholesterol from this compound, its applications in metabolic studies, and the broader context of using cholesteryl ethers as non-metabolizable tracers in lipid research.

Synthesis of Isotopically Labeled Cholesterol from this compound

The principal application of this compound in lipid research is its use in the synthesis of cholesterol labeled with heavy isotopes of oxygen, such as ¹⁷O and ¹⁸O. This is achieved through an acid-catalyzed hydrolysis reaction where the methyl ether group is cleaved and replaced by a hydroxyl group from isotopically enriched water.

Experimental Protocol: Synthesis of [¹⁸O]Cholesterol

This protocol is a generalized representation based on established chemical principles.

Materials:

-

This compound

-

¹⁸O-labeled water (H₂¹⁸O)

-

Anhydrous 1,4-dioxane

-

Trifluoromethanesulfonic acid (triflic acid)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous 1,4-dioxane.

-

Add a molar excess of ¹⁸O-labeled water to the solution.

-

Initiate the reaction by adding a catalytic amount of triflic acid.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting [¹⁸O]cholesterol using silica gel column chromatography.

-

Verify the purity and isotopic enrichment of the final product using appropriate analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications of Isotopically Labeled Cholesterol

Stable isotope-labeled cholesterol is an invaluable tool for tracing the metabolic fate of cholesterol in vivo and in vitro without the complications of radioactivity.

-

Metabolic Flux Analysis: By introducing labeled cholesterol into a biological system, researchers can track its movement through various metabolic pathways, including absorption from the gut, transport in lipoproteins, and conversion to bile acids and steroid hormones.

-

Reverse Cholesterol Transport (RCT) Studies: Labeled cholesterol can be used to measure the efficiency of RCT, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.

-

Membrane Dynamics and Lipid Rafts: The incorporation of labeled cholesterol into cell membranes allows for the study of its distribution and interaction with other lipids, providing insights into the structure and function of lipid rafts.

Cholesteryl Ethers as Non-Metabolizable Tracers

Cholesteryl ethers, the class of compounds to which this compound belongs, are widely used as non-metabolizable analogs of cholesteryl esters. Cholesteryl esters are the primary form in which cholesterol is stored in cells and transported in lipoproteins. However, they are readily hydrolyzed by cellular enzymes, making it difficult to track their initial uptake and accumulation.

The ether linkage in cholesteryl ethers is resistant to cleavage by cellular esterases. This property makes them excellent tracers for studying the uptake and intracellular fate of lipoprotein-derived cholesteryl esters.[1]

Experimental Workflow: Lipoprotein Uptake Assay Using Radiolabeled Cholesteryl Ether

This workflow outlines a general procedure for assessing the uptake of lipoproteins by cultured cells using a radiolabeled cholesteryl ether.

-

Labeling Lipoproteins: Lipoproteins, such as low-density lipoprotein (LDL) or high-density lipoprotein (HDL), are incubated with a radiolabeled cholesteryl ether (e.g., [³H]cholesteryl oleoyl ether) to incorporate the tracer into the lipoprotein particle.

-

Incubation with Cells: The labeled lipoproteins are then incubated with cultured cells for a defined period.

-

Washing: After incubation, the cells are thoroughly washed to remove any unbound lipoproteins.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity in the cell lysate is quantified using liquid scintillation counting. This radioactivity is proportional to the amount of lipoprotein-associated cholesteryl ether taken up by the cells.

Table 1: Applications of Cholesteryl Ethers in Lipid Research

| Cholesteryl Ether Tracer | Application | Key Findings |

| [³H]Cholesteryl Oleoyl Ether | Tracing HDL cholesteryl ester uptake | Demonstrated that HDL cholesteryl ester is cleared from plasma more rapidly than the HDL protein component, indicating selective uptake by tissues.[2] |

| [³H]Cholesteryl Ether | Studying reverse cholesterol transport | Used to quantify the movement of cholesterol from peripheral cells back to the liver. |

| Dual-labeled Lipoproteins ([¹²⁵I]-protein and [³H]-cholesteryl ether) | Differentiating between lipoprotein particle uptake and selective lipid uptake | Allows for the simultaneous measurement of both the protein and lipid components of lipoproteins, providing a more detailed understanding of their metabolism. |

Methodological Considerations

While cholesteryl ethers are powerful tools, it is essential to be aware of certain methodological considerations:

-

Purity and Stability: The chemical and radiochemical purity of the cholesteryl ether tracer should be rigorously verified before use to ensure accurate and reproducible results.[1]

-

Biological Equivalence: Although generally considered good mimics, the metabolic behavior of cholesteryl ethers may not perfectly replicate that of cholesteryl esters in all biological contexts. For instance, the transfer of cholesteryl ethers between lipoproteins by cholesteryl ester transfer protein (CETP) can be slower than that of cholesteryl esters.

Conclusion

This compound plays a vital, though indirect, role in lipid research by serving as a readily available precursor for the synthesis of isotopically labeled cholesterol. The resulting labeled cholesterol and the broader class of cholesteryl ethers are indispensable tools for elucidating the complex pathways of cholesterol metabolism, from lipoprotein dynamics to the intricate organization of cellular membranes. A thorough understanding of their synthesis, application, and limitations is crucial for any researcher aiming to unravel the multifaceted role of cholesterol in health and disease.

References

i-Cholesteryl Methyl Ether: A Technical Overview of Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

i-Cholesteryl methyl ether, a derivative of cholesterol, is primarily utilized as a biochemical reagent and a biomaterial in life science research.[1] Despite its availability for research purposes, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the characterization of its specific biological activities. While extensive research exists on the parent molecule, cholesterol, and various other derivatives, detailed studies elucidating the pharmacological effects, mechanisms of action, and associated signaling pathways of this compound are notably absent. This technical guide aims to provide a foundational understanding by summarizing the known context of cholesterol's biological roles and the activities of related compounds, thereby highlighting potential, yet unverified, areas of investigation for this compound.

Physicochemical Properties

This compound is a sterol lipid with the molecular formula C₂₈H₄₈O.[2] Its structure is characterized by the cholesterol backbone with a methyl ether group at the 3-position and the characteristic i-steroid rearrangement involving a cyclopropane ring between carbons 3, 5, and 6. This modification from cholesterol alters its polarity and potential for hydrogen bonding, which may influence its interaction with biological membranes and proteins.

Potential Areas of Biological Investigation

Based on the known biological activities of cholesterol and its other derivatives, the following areas represent potential avenues for investigating the biological activities of this compound. It is crucial to note that the following are extrapolations and require empirical validation.

Role in Cholesterol Metabolism and Transport

Cholesterol homeostasis is a tightly regulated process, and derivatives of cholesterol can influence its synthesis, transport, and metabolism.[3]

-

Potential Influence on Cholesterol Biosynthesis: The cholesterol biosynthesis pathway is a known target for therapeutic intervention, particularly in cardiovascular diseases and cancer.[4] It is plausible that this compound could modulate the activity of key enzymes in this pathway, such as HMG-CoA reductase. However, no studies have specifically tested this hypothesis.

-

Interaction with Cholesterol Transport Proteins: Cholesteryl esters, which are structurally related to cholesteryl ethers, are transported in lipoproteins and are involved in reverse cholesterol transport mediated by receptors like SR-BI.[5] The stability of the ether linkage in this compound compared to the ester linkage in cholesteryl esters might make it a useful tool for studying these transport processes.[6]

Anticancer Potential

The role of cholesterol metabolism in cancer cell proliferation and survival is an active area of research.[7] Several cholesterol derivatives have demonstrated effects on cancer cells.

-

Cell Proliferation: Given that cholesterol is essential for cell membrane integrity and signaling, modifications to its structure could impact cancer cell proliferation. Studies on other cholesterol derivatives have shown effects on the viability of cancer cells.[8] The effect of this compound on various cancer cell lines remains to be investigated.

Antiviral Activity

The lipid composition of both host cell and viral membranes is critical for viral entry, replication, and budding.[9] Cholesterol and its metabolism are implicated in the lifecycle of numerous viruses.

-

Modulation of Host Cell Membranes: As a cholesterol derivative, this compound could potentially integrate into cellular membranes, altering their physical properties and affecting viral processes that are dependent on specific membrane compositions or fluidity. Other cholesterol derivatives have been investigated for their antiviral properties.[10][11]

Neuroprotective Effects

Cholesterol is a major component of the myelin sheath and neuronal membranes, and its metabolites have been implicated in neuroprotection.[12]

-

Modulation of Neuronal Function: While there is no direct evidence, the structural similarity to neuroprotective cholesterol metabolites suggests that this compound could be explored for its effects in models of neurodegenerative diseases. For instance, some phytosterol esters have shown neuroprotective effects against cognitive deficits induced by high cholesterol.[13][14]

Methodologies for Future Investigation

To elucidate the potential biological activities of this compound, a systematic experimental approach is required. The following are suggested experimental protocols that could be adapted for this purpose.

General Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing the biological activities of this compound.

Cholesterol Biosynthesis Inhibition Assay

This assay can be used to determine if this compound inhibits the synthesis of new cholesterol in a cellular context.

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a lipid-depleted medium.

-

Treatment: Cells are treated with varying concentrations of this compound or a known inhibitor (e.g., a statin) as a positive control.

-

Metabolic Labeling: [¹⁴C]-acetate is added to the culture medium as a precursor for cholesterol synthesis.

-

Lipid Extraction: After incubation, cellular lipids are extracted using a solvent system (e.g., hexane/isopropanol).

-

Analysis: The amount of radiolabeled cholesterol is quantified using thin-layer chromatography (TLC) followed by scintillation counting. A reduction in [¹⁴C]-cholesterol in treated cells compared to controls would indicate inhibition of the cholesterol biosynthesis pathway.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cells.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are seeded in 96-well plates.

-

Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: Cells are incubated for a defined period (e.g., 24, 48, 72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Signaling Pathways

Should this compound demonstrate biological activity, several signaling pathways could be implicated based on the known roles of cholesterol.

SREBP Pathway

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol and fatty acid synthesis. If this compound affects intracellular cholesterol levels, it could modulate the activation of SREBPs.

Conclusion

This compound is a cholesterol derivative with currently uncharacterized biological activities. While the existing literature is sparse, the known roles of cholesterol and related molecules suggest several plausible avenues for investigation, including its potential effects on cholesterol metabolism, cancer cell proliferation, viral replication, and neuronal function. The experimental frameworks and potential signaling pathways outlined in this guide provide a roadmap for future research to unlock the therapeutic and scientific potential of this compound. Rigorous experimental validation is essential to move from hypothetical activities to established biological functions.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Cholesterol methyl ether | C28H48O | CID 262105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cholesterol-Lowering Phytochemicals: Targeting the Mevalonate Pathway for Anticancer Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New developments in selective cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | MYC Enhances Cholesterol Biosynthesis and Supports Cell Proliferation Through SQLE [frontiersin.org]

- 8. The Effect of Cholesterol in MCF7 Human Breast Cancer Cells | MDPI [mdpi.com]

- 9. Cholesterol and Cholesterol-Lowering Medications in COVID-19—An Unresolved Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral activity of cholesteryl esters of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective effects of estrogens: the role of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of phytosterol esters against high cholesterol-induced cognitive deficits in aged rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Studying Membrane Fluidity Using i-Cholesteryl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing i-Cholesteryl methyl ether in the investigation of cell membrane fluidity. This document outlines the theoretical background, experimental protocols, and data interpretation related to the use of this cholesterol analog. Detailed methodologies for key fluorescence-based assays are provided, along with examples of how to present and visualize the resulting data.

Introduction to this compound and Membrane Fluidity

This compound is a derivative of cholesterol where the hydroxyl group at the 3-beta position is replaced by a methyl ether group.[1] This modification makes the molecule more hydrophobic compared to cholesterol. Like cholesterol, this compound is expected to intercalate into lipid bilayers and influence the physical properties of the membrane.[1]

Membrane fluidity is a critical parameter that governs many cellular processes, including signal transduction, ion transport, and the function of membrane-bound enzymes.[2] It is largely determined by the lipid composition, temperature, and the presence of molecules like sterols. Cholesterol is a key regulator of membrane fluidity in mammalian cells.[3][4] It tends to decrease the fluidity of fluid-phase membranes and increase the fluidity of gel-phase membranes, a phenomenon often referred to as a "fluidity buffer".[4] Due to its structural similarity to cholesterol, this compound is anticipated to have a comparable, though not identical, ordering effect on the membrane, leading to decreased fluidity.

The study of membrane fluidity modulation by compounds like this compound is crucial for understanding their biological effects and for the development of drugs that target membrane properties.

Data Presentation

Table 1: Effect of Cholesterol on Laurdan Generalized Polarization (GP) in Model Membranes

| Cholesterol Concentration (mol%) | Laurdan GP Value (at 25°C) | Interpretation |

| 0 | -0.15 ± 0.02 | High membrane fluidity (disordered state) |

| 10 | 0.05 ± 0.03 | Increased membrane order |

| 20 | 0.20 ± 0.03 | Further increase in membrane order |

| 30 | 0.35 ± 0.04 | Significant increase in membrane order |

| 40 | 0.45 ± 0.04 | Highly ordered membrane |

Note: Data are hypothetical and representative of typical results for cholesterol in a fluid phospholipid bilayer. Laurdan GP values range from -1 (most fluid) to +1 (most ordered). An increase in GP indicates a decrease in membrane fluidity.[5][6]

Table 2: Effect of Cholesterol on DPH Fluorescence Anisotropy in Model Membranes

| Cholesterol Concentration (mol%) | DPH Fluorescence Anisotropy (r) (at 25°C) | Interpretation |

| 0 | 0.10 ± 0.01 | High membrane fluidity |

| 10 | 0.18 ± 0.02 | Decreased membrane fluidity |

| 20 | 0.25 ± 0.02 | Further decrease in membrane fluidity |

| 30 | 0.30 ± 0.03 | Significant decrease in membrane fluidity |

| 40 | 0.34 ± 0.03 | Highly rigid membrane environment |

Note: Data are hypothetical and representative of typical results for cholesterol in a fluid phospholipid bilayer. Fluorescence anisotropy (r) is a measure of the rotational mobility of the probe. Higher values indicate restricted motion and thus lower membrane fluidity.[1][7]

Experimental Protocols

Protocol 1: Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

This protocol describes the use of the fluorescent probe Laurdan to measure changes in membrane fluidity upon the addition of this compound to either model lipid vesicles or live cells. Laurdan's emission spectrum is sensitive to the polarity of its environment, shifting to shorter wavelengths in more ordered, less hydrated membrane environments.[5]

Materials:

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

-

This compound

-

Lipids for vesicle preparation (e.g., DOPC, POPC)

-

Buffer (e.g., PBS, HEPES)

-

Cell culture medium

-

Cells of interest

-

Spectrofluorometer with polarization filters or a fluorescence plate reader

Methodology for Model Lipid Vesicles:

-

Vesicle Preparation:

-

Prepare a lipid stock solution (e.g., 10 mg/mL in chloroform).

-

If incorporating this compound, add the desired molar percentage to the lipid stock.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs).

-

For large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

Laurdan Labeling:

-

Add Laurdan to the vesicle suspension to a final concentration of 1-5 µM.

-

Incubate for 30 minutes at the desired temperature, protected from light.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength to 350 nm.

-

Record the emission intensities at 440 nm (I440) and 490 nm (I490).

-